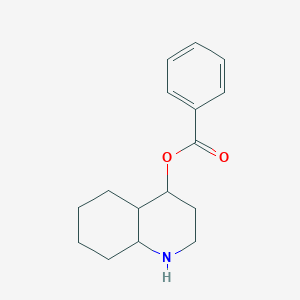
Decahydro-4-quinolinyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydro-4-quinolinyl benzoate, also known by its chemical formula C15H17NO2, is an intriguing compound with potential applications in various fields. Its structure consists of a quinoline ring fused to a benzoate moiety. Quinolines are heterocyclic compounds known for their diverse biological activities, making this compound an exciting subject of study .
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of Decahydro-4-quinolinyl benzoate. One common approach involves the condensation of 4-hydroxyquinoline with benzoic acid under specific reaction conditions. The reaction typically occurs in the presence of a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is the desired compound.
Industrial Production:
While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.
Chemical Reactions Analysis
Decahydro-4-quinolinyl benzoate undergoes various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromic acid.
Reduction: Reduction with hydrogen gas and a suitable catalyst yields the corresponding tetrahydro derivative.
Substitution: The benzoate group can be substituted using nucleophilic reagents (e.g., alkoxides, amines).
Major products from these reactions include derivatives with modified functional groups or ring structures.
Scientific Research Applications
Decahydro-4-quinolinyl benzoate has found applications in:
Medicine: Its potential as an antiviral, antibacterial, or antifungal agent is under investigation.
Chemistry: It serves as a building block for more complex molecules.
Industry: It may be used in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism by which Decahydro-4-quinolinyl benzoate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While Decahydro-4-quinolinyl benzoate is unique due to its specific fusion of quinoline and benzoate, similar compounds include other quinoline derivatives like 4-hydroxy-2-quinolones. These compounds share structural features and may exhibit comparable biological activities .
Properties
Molecular Formula |
C16H21NO2 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-4-yl benzoate |
InChI |
InChI=1S/C16H21NO2/c18-16(12-6-2-1-3-7-12)19-15-10-11-17-14-9-5-4-8-13(14)15/h1-3,6-7,13-15,17H,4-5,8-11H2 |
InChI Key |
MHURPUBOKOVYBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(CCN2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















